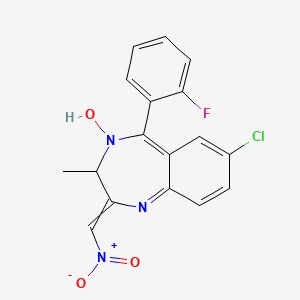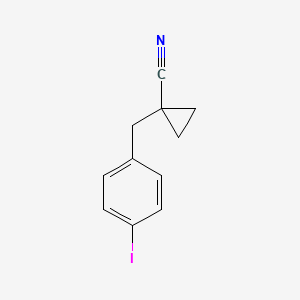
1-(4-Iodobenzyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodobenzyl)cyclopropanecarbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with an iodine atom at the para position and a nitrile group
Métodos De Preparación
The synthesis of 1-(4-Iodobenzyl)cyclopropanecarbonitrile typically involves the reaction of 4-iodobenzyl bromide with cyclopropanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
1-(4-Iodobenzyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include substituted benzyl derivatives, carbonyl compounds, and amines .
Aplicaciones Científicas De Investigación
1-(4-Iodobenzyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in the field of nuclear medicine.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-Iodobenzyl)cyclopropanecarbonitrile exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids, respectively. The cyclopropane ring imparts rigidity to the molecule, influencing its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Iodobenzyl)cyclopropanecarbonitrile include:
1-(4-Bromo-2-iodobenzyl)cyclopropanecarbonitrile: This compound has an additional bromine atom, which can further influence its reactivity and applications.
1-(4-Iodophenyl)cyclopropanecarbonitrile:
1-(4-Iodosylbenzyl)pyridinium tetrafluoroborate: An ionic liquid-supported compound with unique properties for use in organic synthesis.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a benzyl group, and a nitrile group, which together provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C11H10IN |
|---|---|
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
1-[(4-iodophenyl)methyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10IN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-7H2 |
Clave InChI |
JETJMSCEPFAMIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=C(C=C2)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


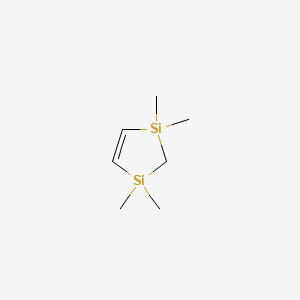

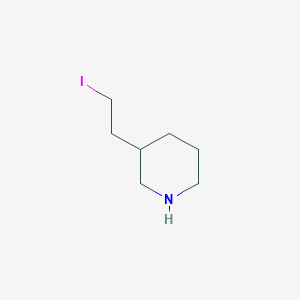

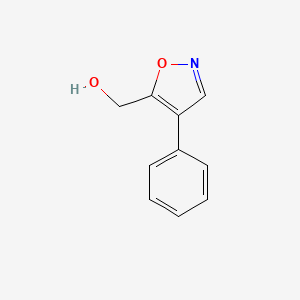

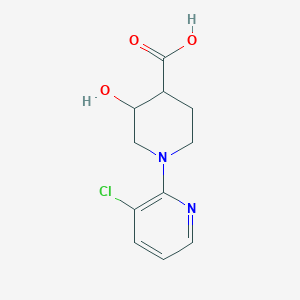
![2H-[1,3,5]Thiadiazino[3,2-a][1,3]diazepine](/img/structure/B13980526.png)
![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
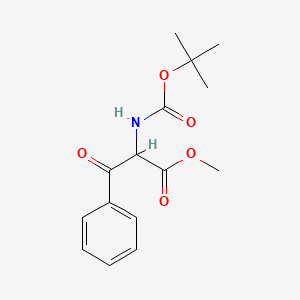
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
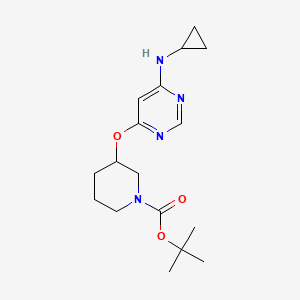
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
